2-Amino-N-phenyl-benzenesulfonamide
Overview
Description
2-Amino-N-phenyl-benzenesulfonamide is an organic compound characterized by the presence of an amino group and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-phenyl-benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to significant changes in the pH within the tumor environment .
Result of Action
The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have also shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors can enhance the overexpression of CA IX, making these tumors more susceptible to the action of this compound .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Amino-N-phenyl-benzenesulfonamide are also not well-studied. It is possible that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific effects on various types of cells and cellular processes have not been reported .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature. Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound could potentially affect metabolic flux or metabolite levels, but this has not been confirmed .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications, but this has not been confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Reaction Scheme:
- Dissolve aniline in a suitable solvent like dichloromethane.
- Add benzenesulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Neutralize the reaction mixture with sodium hydroxide solution.
- Extract the product with an organic solvent and purify by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-phenyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-Amino-N-phenyl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
N-Phenyl-benzenesulfonamide: Lacks the amino group but shares the sulfonamide functionality.
2-Amino-benzenesulfonamide: Similar structure but without the phenyl group attached to the nitrogen.
Uniqueness
2-Amino-N-phenyl-benzenesulfonamide is unique due to the presence of both an amino group and a phenyl group attached to the sulfonamide moiety. This structural combination enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to simpler sulfonamides.
Properties
IUPAC Name |
2-amino-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUICVITVOSIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303167 | |
Record name | 2-Amino-N-phenyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27332-20-3 | |
Record name | 27332-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-N-phenyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-phenylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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